molecular formula C12H19NO3 B7848608 2,2'-[(4-Methoxybenzyl)imino]diethanol

2,2'-[(4-Methoxybenzyl)imino]diethanol

Cat. No. B7848608
M. Wt: 225.28 g/mol
InChI Key: BRKVKGWERTXEKT-UHFFFAOYSA-N
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Patent
US06358980B1

Procedure details

2-[(2-Hydroxy-ethyl)-(4-methoxy-benzyl)-amino]-ethanol was prepared according to the general method as outlined in Example 1 (Step 4). Starting from diethanolamine (10.5 g, 100 mmol). and 4-methoxy benzyl chloride (15.6 g, 100 mmol). Yield 21 g, (98%); yellow oil; MS: 226 (M+H)+
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][CH:11]=1>>[OH:4][CH2:3][CH2:2][N:1]([CH2:14][C:13]1[CH:16]=[CH:17][C:10]([O:9][CH3:8])=[CH:11][CH:12]=1)[CH2:5][CH2:6][OH:7]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCN(CCO)CC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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